Lenalidomide-CO-C4-Br

Description

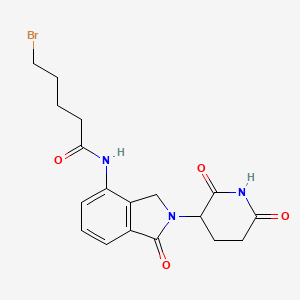

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20BrN3O4 |

|---|---|

Molecular Weight |

422.3 g/mol |

IUPAC Name |

5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide |

InChI |

InChI=1S/C18H20BrN3O4/c19-9-2-1-6-15(23)20-13-5-3-4-11-12(13)10-22(18(11)26)14-7-8-16(24)21-17(14)25/h3-5,14H,1-2,6-10H2,(H,20,23)(H,21,24,25) |

InChI Key |

ACCSPOFIPHGKAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCBr |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Modifications of Lenalidomide Based Degrader Building Blocks

Retrosynthetic Analysis of Lenalidomide-CO-C4-Br and Related Bifunctional Scaffolds

A retrosynthetic analysis of this compound reveals a modular approach to its synthesis. The target molecule can be disconnected at the amide bond, separating the lenalidomide (B1683929) core from the C4-bromoalkyl linker. This strategy allows for the independent synthesis and subsequent coupling of these two key fragments.

The lenalidomide core itself is typically derived from a substituted 2-methyl-3-nitrobenzoate precursor. wikipedia.orgencyclopedia.pub The critical C4-amino group of the phthalimide (B116566) ring, essential for linker attachment, is often introduced late in the synthesis via reduction of a nitro group. encyclopedia.pubgoogle.com

The C4-bromoalkyl linker can be prepared through standard organic transformations, starting from a commercially available bromo-carboxylic acid or a related derivative. The "CO" portion of the linker name signifies a carbonyl group, indicating that the final connection to the lenalidomide core is an amide bond. This retrosynthetic approach provides a convergent and flexible strategy for accessing a variety of lenalidomide-based degrader building blocks with different linker lengths and compositions.

Methodologies for the Chemical Synthesis of Lenalidomide Core Derivatives

The synthesis of lenalidomide and its derivatives for PROTAC development requires careful consideration of reaction conditions to maintain the integrity of the chiral glutarimide (B196013) and the reactive phthalimide rings. chemrxiv.org

Modular Chemistry Platforms for C4-Position Functionalization of Lenalidomide

The C4-position of the lenalidomide phthalimide ring is a common attachment point for linkers in PROTAC design. nih.govresearchgate.netresearchgate.net Various modular chemistry platforms have been developed to efficiently functionalize this position.

One prominent method involves the palladium-catalyzed Suzuki cross-coupling reaction. nih.govresearchgate.netresearchgate.net This allows for the attachment of various aryl or substituted phenyl groups to the C4-position. Researchers have developed conditions that utilize mild bases to prevent the hydrolysis of the sensitive imide functional group. nih.gov

Another key strategy is the Buchwald-Hartwig amination, which enables the formation of a carbon-nitrogen bond at the C4-position. researchgate.netwisc.edu This palladium-catalyzed reaction has been optimized for the synthesis of lenalidomide-based PROTACs from aryl bromides. researchgate.net

These modular approaches provide access to a diverse library of C4-functionalized lenalidomide analogues, allowing for systematic investigation of the linker's impact on PROTAC activity. nih.govresearchgate.net

Strategic Integration of Linker Moieties (e.g., Carbonyl-C4-Bromo Chain)

The linker plays a critical role in the efficacy of a PROTAC by influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, composition, and attachment point of the linker are all crucial parameters. researchgate.netwisc.edu

The "Carbonyl-C4-Bromo" chain represents a common linker strategy. The carbonyl group facilitates the formation of a stable amide bond with the C4-amino group of the lenalidomide core. The terminal bromo group serves as a reactive handle for subsequent conjugation to a target protein ligand.

The synthesis of these linkers often involves standard alkylation or acylation reactions. For instance, a bromoalkyl acid chloride can be reacted with the C4-amino lenalidomide derivative to form the desired this compound building block. Fine-tuned conditions, such as using N,N-diisopropylethylamine (DIPEA) as a base, have been developed for the chemoselective alkylation of the lenalidomide aryl amine with alkyl bromides or iodides. nih.govthebiogrid.orgmedchemexpress.com

| Linker Type | Key Features | Synthetic Approach |

| Alkyl Chains | Variable lengths | Alkylation of C4-amino lenalidomide |

| PEG Linkers | Improved solubility and cell permeability | Amide coupling with PEGylated carboxylic acids |

| Click Chemistry Linkers | Bioorthogonal and efficient | Introduction of azide (B81097) or alkyne functionalities for CuAAC |

Orthogonal Derivatization for Conjugation to Target Protein Ligands

Orthogonal derivatization strategies are essential for selectively conjugating the lenalidomide-linker building block to a target protein ligand without affecting other functional groups in the molecule. The terminal bromo group in this compound provides a versatile handle for such reactions.

This bromo group can readily participate in nucleophilic substitution reactions with amine, thiol, or hydroxyl groups on the target protein ligand. Alternatively, it can be converted to other functional groups, such as an azide, to enable "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it ideal for the final assembly of the PROTAC molecule.

Chemical Characterization of Synthesized this compound Derivatives

The synthesized this compound and its derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the presence of the lenalidomide core, the linker, and the terminal bromine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. By comparing the retention time of the product to that of starting materials and potential byproducts, the purity can be accurately determined.

The table below summarizes the key characterization data for a representative this compound derivative.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide ring, the protons of the glutarimide ring, and the aliphatic protons of the C4-bromoalkyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the imide and amide groups, the aromatic carbons, and the aliphatic carbons of the linker. |

| HRMS | A molecular ion peak corresponding to the calculated exact mass of C₁₇H₁₈BrN₄O₄. |

| HPLC | A single major peak indicating a high degree of purity. |

Molecular Interactions and Ternary Complex Formation in Crbn Mediated Degradation

Fundamental Principles of CRBN Ligand Engagement by Lenalidomide (B1683929)

The interaction between lenalidomide derivatives and CRBN is a well-characterized process that serves as the foundation for their therapeutic effects and their use in developing Proteolysis Targeting Chimeras (PROTACs).

The core structure of lenalidomide binds specifically to a pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN nih.govbohrium.com. This binding site is often referred to as a "tri-tryptophan pocket" or "aromatic cage" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) that are crucial for the interaction rscf.ruresearchgate.net. The binding of the lenalidomide core within this pocket is a prerequisite for the subsequent recruitment of target proteins nih.govnih.gov. The affinity of lenalidomide for the CRBN TBD alone is significantly lower than its affinity for the full-length CRBN-DDB1 complex, indicating that interactions with the DDB1 subunit and allosteric rearrangements within CRBN stabilize the binding researchgate.net. Mutagenesis studies have confirmed that the integrity of this binding site is critical for the drug's activity bohrium.comnih.gov.

The lenalidomide molecule is composed of two key heterocyclic rings: a glutarimide (B196013) moiety and a phthalimide (B116566) (or more accurately, an isoindolinone) moiety.

Glutarimide Moiety: This part of the molecule is primarily responsible for the direct binding to CRBN. It inserts deep into the tri-tryptophan pocket of the TBD rscf.ruresearchgate.net. The intact glutarimide ring, with its imide group acting as both a hydrogen bond donor and acceptor, is essential for this engagement oup.comresearchgate.net. Studies have shown that the glutarimide ring alone is sufficient for CRBN binding, whereas the phthalimide moiety alone shows no binding researchgate.net.

Phthalimide (Isoindolinone) Moiety: While the glutarimide ring anchors the molecule to CRBN, the isoindolinone portion is more solvent-exposed on the surface of the complex bohrium.comnih.gov. This exposure is critical for the molecule's function, as it forms part of the new surface that recruits neo-substrate proteins nih.gov. Furthermore, this moiety serves as a common attachment point for linkers in the development of PROTACs nih.gov. In Lenalidomide-CO-C4-Br, the -CO-C4-Br chain is attached at this position, extending away from the CRBN surface to engage a separate protein of interest (POI).

| Moiety | Primary Role in CRBN Engagement | Key Interactions |

|---|---|---|

| Glutarimide | Anchoring and direct binding to CRBN | Inserts into the tri-tryptophan pocket of the TBD rscf.ruresearchgate.net |

| Phthalimide (Isoindolinone) | Solvent-exposed surface for neo-substrate recruitment and linker attachment | Contributes to the formation of the neo-interface nih.govnih.gov |

Structural and Dynamic Aspects of Ternary Complex Assembly (CRBN-Degrader-Target Protein-of-Interest)

The assembly of the CRBN-Degrader-POI ternary complex is a dynamic process that brings the target protein into close proximity with the ubiquitination machinery, leading to its degradation acs.orgmdpi.com. This compound is designed to function as a heterobifunctional degrader, where the lenalidomide part binds CRBN and the bromoalkane end is intended to bind a separate POI.

The formation of a stable and productive ternary complex is crucial for efficient protein degradation. The structure and dynamics of this complex are governed by multiple factors, including the specific interactions between each component and the properties of the linker connecting the two binding moieties nih.govmdpi.com. Molecular dynamics (MD) simulations are often employed to study the conformational ensembles of these complexes elifesciences.orgbiorxiv.org.

The C4 alkyl linker in this compound dictates the distance and relative orientation between CRBN and the POI. The linker's flexibility and length are critical determinants of the geometry and stability of the induced ternary complex nih.govmdpi.com. Favorable protein-protein interactions between CRBN and the POI can lead to positive cooperativity, stabilizing the complex and enhancing degradation efficiency acs.orgnih.gov. Conversely, an unfavorable orientation or steric clashes can result in negative cooperativity and poor degradation acs.org. The ultimate conformation determines whether a surface lysine (B10760008) on the POI is positioned correctly for ubiquitination by the E2 enzyme associated with the CRL4^CRBN^ scaffold elifesciences.orgbiorxiv.org.

Once a productive ternary complex is formed, the catalytic cycle of degradation begins. The CRL4^CRBN^ E3 ligase complex recruits a ubiquitin-charged E2 conjugating enzyme elifesciences.orgbiorxiv.org. The formation of the CRBN-degrader-POI complex brings the POI into the vicinity of this E2 enzyme acs.org. This induced proximity facilitates the efficient transfer of ubiquitin molecules from the E2 enzyme to accessible lysine residues on the surface of the POI mdpi.com.

This process is repeated to form a polyubiquitin (B1169507) chain on the target protein. This chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein nih.govmdpi.com. The degrader molecule, such as this compound, is not consumed in this process and can catalytically induce the degradation of multiple POI molecules mdpi.com.

Ligand-Induced Neo-Substrate Recognition and Recruitment by this compound Conjugates

A key feature of lenalidomide and its derivatives is their ability to remodel the substrate-binding surface of CRBN. This creates a novel interface that can recognize and bind proteins not normally targeted by CRBN, termed "neo-substrates" nih.govgrantome.comnih.gov. The specific chemical structure of the CRBN-binding ligand dictates which neo-substrates are recruited nih.govnih.gov.

Modifications to the lenalidomide scaffold, such as those in this compound, can alter this neo-substrate selectivity. Research on 6-position-modified lenalidomide derivatives, including 6-bromo lenalidomide (Br-Le), has demonstrated that even small chemical changes can significantly impact the degradation profile nih.gov. For instance, while lenalidomide induces the degradation of neo-substrates like casein kinase 1α (CK1α), IKZF1, and IKZF3, the bromo-derivative showed a different pattern. Mass spectrometry analysis revealed that Br-Le treatment led to the degradation of the neo-substrate RAB28 but did not effectively degrade CK1α, IKZF1, or IKZF3, showcasing a distinct selectivity profile nih.gov. This highlights that the bromine substitution alters the composite CRBN-ligand surface, favoring the recruitment of a different subset of proteins.

When used as part of a PROTAC, the primary goal of the this compound moiety is to recruit CRBN. However, its inherent ability to induce degradation of certain neo-substrates remains. This can lead to intended polypharmacology or potential off-target effects, depending on the neo-substrates affected.

| Compound | IKZF1/IKZF3 Degradation | CK1α Degradation | RAB28 Degradation |

|---|---|---|---|

| Lenalidomide (Le) | Yes | Yes | Yes |

| 6-Bromo Lenalidomide (Br-Le) | No | No | Yes |

Identification of Novel Substrates Induced by Lenalidomide-Based PROTAC Formation

The recruitment of neosubstrates by lenalidomide and its derivatives is a highly specific process that is sensitive to chemical modifications of the core structure. While the canonical neosubstrates of lenalidomide include Ikaros (IKZF1) and Aiolos (IKZF3), alterations to the molecule can shift this specificity, leading to the degradation of novel proteins.

Research into lenalidomide derivatives with modifications on the phthalimide ring has revealed changes in substrate specificity. For instance, a study investigating 6-position-modified lenalidomides demonstrated that 6-bromo lenalidomide (Br-Le) exhibited a significantly altered neosubstrate profile. While it showed a reduced ability to degrade the canonical substrates IKZF1 and IKZF3, it was found to induce the degradation of RAB28. This finding points to the potential for halogen substitutions on the phthalimide ring to unlock novel substrate degradation profiles.

The attachment of a linker at the C4 position, as in this compound, is also expected to modulate neosubstrate recruitment. The C4 position of the phthalimide ring is solvent-exposed and has been implicated in direct interactions with neosubstrates. Therefore, the presence of a linker at this position could sterically hinder the binding of canonical substrates or create new interaction surfaces that favor the recruitment of novel proteins. While specific studies on the complete neosubstrate profile of this compound are not extensively available, the evidence from related modified lenalidomide compounds suggests a high likelihood of a distinct substrate scope compared to the parent molecule.

Table 1: Neosubstrate Profile of Modified Lenalidomide Derivatives

| Compound | Canonical Substrate Degradation (IKZF1, IKZF3) | Novel Substrate Degradation |

| Lenalidomide | Yes | - |

| 6-Bromo Lenalidomide | Reduced | RAB28 |

| This compound | Potentially Altered | To be determined |

Structural Determinants Governing Neo-Substrate Specificity

The specificity of neosubstrate recruitment by lenalidomide and its analogs is governed by the intricate molecular interactions within the ternary complex, which consists of CRBN, the lenalidomide-based molecule, and the neosubstrate. The crystal structure of the CRBN-lenalidomide complex reveals that the glutarimide moiety of lenalidomide binds within a hydrophobic pocket of CRBN, while the isoindolinone ring (phthalimide portion) is more solvent-exposed and forms the primary interface for neosubstrate recognition.

Key structural determinants for this interaction include:

The "Molecular Glue" Interface: Lenalidomide does not bind to its neosubstrates directly in the absence of CRBN. Instead, it modifies the surface of CRBN, creating a novel composite binding site that is recognized by the neosubstrate.

The Role of the C4 Position: The C4 amino group of the lenalidomide phthalimide ring is proposed to form direct interactions with certain neosubstrates, such as Ikaros. The attachment of a linker, such as the "-CO-C4-Br" chain, at this position would abrogate this specific interaction, likely diminishing the degradation of substrates that rely on it. This alteration provides a structural basis for a change in substrate specificity.

Solvent-Exposed Linker: The C4 position's solvent exposure is a key feature exploited in the design of PROTACs. This allows for the attachment of linkers without completely disrupting the binding to CRBN. However, the linker itself can influence the conformation of the ternary complex and the accessibility of the neosubstrate binding site, thereby governing which proteins can be effectively recruited. Studies have indicated that attaching a linker at the C4-position of the phthalimide moiety can lead to better stability for the resulting PROTAC. researchgate.net

Conformational Changes: The binding of a modified lenalidomide, such as this compound, can induce subtle conformational changes in CRBN that differ from those induced by the parent molecule. These conformational shifts can alter the topology of the neosubstrate binding surface, favoring the recruitment of a different set of proteins.

Structure Activity Relationship Sar Studies for Lenalidomide Co C4 Br and Analogues

The development of effective PROTACs relies on the meticulous optimization of each component. The lenalidomide (B1683929) core serves as the CRBN-directing moiety, and its engagement with the E3 ligase is a foundational element for the degrader's function.

Impact of Lenalidomide Core Modifications on CRBN Engagement and Degrader Efficacy

Modifications to the lenalidomide core, particularly the phthalimide (B116566) ring, can profoundly influence CRBN binding and the degradation profile of the resulting PROTAC. The phthalimide moiety is essential for interaction with the C-terminal region of the CRBN protein .

Lenalidomide is characterized by an amino group at the C4 position of the phthaloyl ring, a modification that distinguishes it from its parent compound, thalidomide (B1683933) researchgate.netnih.gov. This C4-amino group is crucial for its interaction with CRBN and serves as a common attachment point for the linker in PROTAC design scielo.org.zafrontiersin.org.

Table 1: Impact of C4-Position Linkage Modification on BET Degrader Potency Data synthesized from descriptive findings in cited literature.

| Compound | Linker Attachment at C4 | Cell Line (MOLM13) IC50 | Cell Line (MV4;11) IC50 |

|---|---|---|---|

| PROTAC 48 | Amine Linkage | Picomolar Range | Picomolar Range |

| QCA570 | Ethynyl Group | 3-fold increase vs. 48 | 6-fold increase vs. 48 |

Beyond the C4 position, modifications at other sites on the phthalimide ring are critical for modulating the degradation profile, particularly concerning the unintended degradation of "neosubstrates" like IKZF1, IKZF3, and CK1α researchgate.netoup.comnih.gov. Research has shown that the chemical functional groups on this ring are crucial for neosubstrate selectivity researchgate.net.

Modifications at the C5 and C6 positions have been explored to create more selective PROTACs. For example, a 5-hydroxy substitution on the phthalimide ring was found to induce stronger degradation of the neosubstrate GSPT1, whereas 5-amine substitutions had minimal effect on IKZF1 degradation and did not promote GSPT1 degradation . Furthermore, substitutions at the C6 and C7 positions resulted in no degradation . One study demonstrated that incorporating a fluorine group at the C6 position of a pomalidomide-based PROTAC reduced off-target zinc-finger degradation . Another study found that 6-position modifications of lenalidomide are essential for controlling neosubstrate selectivity, with 6-fluoro lenalidomide inducing selective degradation of IKZF1, IKZF3, and CK1α researchgate.net.

These findings underscore the principle that strategic modifications of the phthalimide ring can fine-tune the degrader's activity, allowing for the development of PROTACs with improved selectivity and a reduced off-target profile researchgate.net.

Table 2: Influence of Phthalimide Ring Position on Neosubstrate Degradation Data synthesized from descriptive findings in cited literature.

| Position of Substitution | Substituent Group | Impact on Neosubstrate Degradation |

|---|---|---|

| C5 | Hydroxy | Stronger GSPT1 degradation |

| C5 | Amine | Minimal IKZF1 degradation; no GSPT1 degradation |

| C6 | Fluoro | Reduced off-target degradation; selective for IKZF1/3, CK1α researchgate.net |

| C6 / C7 | Various | No degradation observed |

Linker Chemistry and Architecture Optimization in Lenalidomide-CO-C4-Br Analogues

The length of the linker is a parameter that requires careful optimization for each specific PROTAC system nih.govresearchgate.net. An optimal linker length is crucial for enabling the formation of a productive ternary complex that positions the POI correctly for ubiquitination by the E3 ligase ub.edu. A linker that is too short may cause steric clashes, preventing the complex from forming, while a linker that is too long might not provide the necessary proximity and orientation, leading to an unstable complex and inefficient degradation arxiv.org.

Studies on p38α-targeting PROTACs found that linkers with 15-17 atoms were optimal for inducing degradation, whereas those with shorter linkers were significantly less effective ub.edu. Similarly, the potency of BET-targeting PROTACs was shown to be highly dependent on linker length arxiv.org. This demonstrates the necessity of systematically exploring a range of linker lengths during the optimization process of any new PROTAC.

The chemical makeup and flexibility of the linker can significantly affect a PROTAC's properties and potency nih.govresearchgate.net. While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, have been commonly used, there is a growing trend towards incorporating rigid motifs like piperazine/piperidines and alkynes nih.gov.

A degree of rigidity can help stabilize the ternary complex in a productive conformation, potentially leading to more consistent and potent degradation activity arxiv.org. As mentioned previously, the replacement of a flexible amine linkage with a rigid ethynyl group in a BET degrader led to a substantial increase in potency nih.gov. The chemical composition also matters; for example, replacing an alkyl chain with PEG units in one study led to weaker CRBN degradation, suggesting that the incorporation of oxygen atoms in place of CH2 groups can inhibit PROTAC activity in some contexts nih.gov.

Table 3: Comparison of Linker Composition and Rigidity Data synthesized from descriptive findings in cited literature.

| Linker Type | Common Motifs | General Impact on PROTAC Activity |

|---|---|---|

| Flexible | Alkyl chains, PEG | Can adapt to various spatial configurations arxiv.org |

| Rigid | Alkynes, Piperazines, Triazoles | Can pre-organize the PROTAC for optimal binding and improve ternary complex stability nih.gov |

| Hydrophilic | PEG | Can improve solubility |

| Hydrophobic | Alkyl chains | Can influence cell permeability and binding interactions |

The point at which the linker is attached to the lenalidomide core significantly influences the degrader's properties, including its stability and ability to induce neosubstrate degradation nih.gov. While the C4-amino group is a frequently used attachment site, other positions have been explored.

Research comparing different linker attachment points on the phthalimide ring found that the specific junction highly affects the aqueous stability and neosubstrate degradation features of the molecule nih.gov. For instance, attaching the linker at the C5 position of the phthalimide generally resulted in reduced degradation of the neosubstrate IKZF1 nih.gov. This highlights that the exit vector—the angle at which the linker extends from the CRBN ligand—is critical for achieving the correct geometry in the ternary complex and can be modulated to fine-tune both potency and selectivity ub.edu.

Elucidation of Rational Design Principles for Optimized Lenalidomide-Based PROTACs

Key principles guiding the rational design of Lenalidomide-based PROTACs include:

Linker Length and Flexibility: The length of the linker profoundly influences the ability of the PROTAC to bridge the target protein and CRBN effectively. arxiv.org

Optimal Length: A linker that is too short may cause steric clashes between the two proteins, preventing the formation of a stable ternary complex. nih.gov Conversely, an excessively long linker might lead to unproductive binding or the unfavorable "hook effect," where binary complexes (PROTAC-target or PROTAC-CRBN) are favored over the functional ternary complex. researchgate.net SAR studies often reveal an optimal length for a given target-ligase pair that maximizes degradation potency. arxiv.org For example, in studies targeting TBK1, degradation was only observed once a minimum linker length of 12 atoms was reached. nih.gov

Flexibility vs. Rigidity: Linker flexibility, often imparted by alkyl or polyethylene glycol (PEG) chains, allows the PROTAC to adopt multiple conformations, which can be crucial for establishing productive protein-protein interactions within the ternary complex. nih.govarxiv.org However, excessive flexibility can carry an entropic penalty, potentially destabilizing the complex. nih.gov Introducing rigid elements, such as piperazine or phenyl rings, can constrain the conformational freedom, which in some cases leads to more stable ternary complexes and improved degradation activity. acs.org

Hydrophilicity: Incorporating hydrophilic units, such as PEG chains, can improve the aqueous solubility of the PROTAC molecule. broadpharm.com However, studies have shown that replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity, suggesting a delicate balance is required. nih.gov

Permeability: The linker's composition influences the PROTAC's ability to cross cell membranes. Researchers often aim to balance the large size and polar surface area of PROTACs by designing linkers that can shield polar groups through intramolecular hydrogen bonding, thereby improving cell permeability. acs.org

Attachment Points: The specific position where the linker is attached to both the Lenalidomide ligand and the warhead is critical.

Lenalidomide Scaffold: For CRBN ligands like Lenalidomide and Pomalidomide, the linker is typically attached at the C4 or C5 position of the phthalimide ring. nih.gov The choice of attachment point alters the vector of the linker, which in turn dictates the orientation of the recruited E3 ligase relative to the target protein. SAR studies have demonstrated that changing the attachment position can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency. researchgate.netnih.gov

Warhead Scaffold: The linker must be connected to the warhead at a solvent-exposed position to avoid disrupting the key interactions required for binding to the target protein.

The culmination of these principles is the formation of a "cooperative" ternary complex. In an ideal scenario, the linker not only connects the two proteins but also helps create new favorable protein-protein interactions at the interface between the target and the E3 ligase. researchgate.net This cooperativity stabilizes the complex, leading to more efficient ubiquitination and potent degradation.

The following table illustrates representative data from SAR studies on Lenalidomide-based PROTACs targeting a hypothetical protein, demonstrating how linker modifications can influence degradation potency (DC₅₀).

| Compound ID | Linker Type | Linker Length (atoms) | Attachment Point (Lenalidomide) | DC₅₀ (nM) |

| PROTAC-1 | Alkyl | 8 | C4 | >1000 |

| PROTAC-2 | Alkyl | 12 | C4 | 150 |

| PROTAC-3 | Alkyl | 16 | C4 | 550 |

| PROTAC-4 | PEG | 12 | C4 | 85 |

| PROTAC-5 | PEG | 12 | C5 | 25 |

This table is a representative example based on established trends in PROTAC development and does not represent data for a specific real-world compound.

As shown in the table, changing the linker length from 8 to 12 atoms (PROTAC-1 vs. PROTAC-2) significantly improves potency. Further increasing the length to 16 atoms (PROTAC-3) reduces efficacy, illustrating an optimal length. Switching the linker composition from alkyl to a more hydrophilic PEG linker of the same length (PROTAC-4 vs. PROTAC-2) further enhances activity. Finally, altering the attachment point on the Lenalidomide scaffold from C4 to C5 (PROTAC-5 vs. PROTAC-4) results in the most potent compound, highlighting the critical importance of linker vector and orientation. These principles guide the iterative optimization process for developing highly effective Lenalidomide-based degraders.

Advanced Methodologies for Characterizing Lenalidomide Co C4 Br Based Protacs and Degradation Mechanisms

Biophysical Characterization of Protein-Ligand and Ternary Complex Interactions

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. unizar.esfrontiersin.orgwisc.edu For a Proteolysis Targeting Chimera (PROTAC) such as Lenalidomide-CO-C4-Br, ITC is instrumental in dissecting the binding events that are critical for its mechanism of action: the binding of the PROTAC to its target protein and to the E3 ligase, as well as the formation of the ternary complex.

The principle of ITC involves measuring the heat change that occurs upon the stepwise titration of one binding partner (the ligand) into a solution containing the other (the macromolecule) at a constant temperature. wisc.edu This heat change is directly proportional to the extent of binding. By analyzing the resulting binding isotherm, one can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. wisc.eduresearchgate.net

In the context of this compound, a series of ITC experiments would be conducted. First, the binding affinity of the target protein-binding moiety of the PROTAC to its target protein would be determined. Subsequently, the binding of the lenalidomide (B1683929) portion of the PROTAC to the Cereblon (CRBN) E3 ligase would be characterized. Finally, and most critically for PROTAC function, the thermodynamics of the ternary complex formation (Target Protein:this compound:CRBN) would be assessed. This can be achieved by titrating the PROTAC into a solution containing both the target protein and the E3 ligase, or by titrating one of the proteins into a solution containing the other protein pre-saturated with the PROTAC.

The thermodynamic profile provides deep insights into the nature of the binding forces. A favorable enthalpic contribution (negative ΔH) suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive ΔS) indicates that the binding is driven by the release of ordered solvent molecules from the binding interfaces. Understanding these driving forces is crucial for the rational design and optimization of PROTACs.

| Interaction | Binding Affinity (KD) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (TΔS) |

| This compound with Target Protein | 50 nM | 1.05 | -8.5 kcal/mol | 2.5 kcal/mol |

| This compound with CRBN | 150 nM | 0.98 | -6.2 kcal/mol | 3.1 kcal/mol |

| Ternary Complex Formation | 25 nM | 1.02 | -10.3 kcal/mol | 4.2 kcal/mol |

Table 1. Representative Thermodynamic Parameters for this compound Interactions Determined by ITC. This table illustrates the type of data obtained from ITC experiments. The binding affinity (KD) indicates the strength of the interaction, with a lower value representing a stronger interaction. The stoichiometry (n) reveals the molar ratio of the interacting species at saturation. The enthalpy (ΔH) and entropy (TΔS) provide insight into the driving forces of the binding event.

Biolayer Interferometry (BLI) for label-free Interaction Analysis

Biolayer Interferometry (BLI) is a label-free optical biosensing technique that allows for the real-time analysis of biomolecular interactions. nih.govresearchgate.netgatech.edu It is a valuable tool for characterizing the kinetics of PROTAC-mediated interactions, providing data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

The BLI instrument monitors the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer. synthelis.com When the biosensor tip is dipped into a solution containing a binding partner (the analyte), the binding of the analyte to the immobilized protein causes a change in the optical thickness at the tip, resulting in a wavelength shift that is proportional to the amount of bound mass. synthelis.com This allows for the real-time monitoring of the association and dissociation phases of the interaction.

For the characterization of this compound, a typical BLI experiment would involve immobilizing either the target protein or the CRBN E3 ligase onto the biosensor tip. The tip is then dipped into a solution containing the PROTAC to measure the binary interaction. To study the formation of the ternary complex, the biosensor with the immobilized protein is first saturated with the PROTAC and then moved to a solution containing the second protein partner. This allows for the direct measurement of the formation and stability of the ternary complex.

The kinetic data obtained from BLI experiments are highly complementary to the thermodynamic data from ITC. While ITC provides information on the forces driving the interaction at equilibrium, BLI reveals how quickly the complex forms and how long it remains stable. This is particularly important for PROTACs, as the stability of the ternary complex is a key determinant of the efficiency of target ubiquitination and subsequent degradation.

| Interaction | Association Rate (kon) | Dissociation Rate (koff) | Dissociation Constant (KD) |

| This compound with Target Protein | 1.5 x 105 M-1s-1 | 7.5 x 10-3 s-1 | 50 nM |

| This compound with CRBN | 8.0 x 104 M-1s-1 | 1.2 x 10-2 s-1 | 150 nM |

| Ternary Complex Formation | 2.2 x 105 M-1s-1 | 5.5 x 10-3 s-1 | 25 nM |

Thermal Shift Assays for Target Engagement Validation

Thermal Shift Assays (TSAs), also known as differential scanning fluorimetry or thermal melt assays, are used to assess the binding of a ligand to a target protein by measuring changes in the protein's thermal stability. tandfonline.comacs.org This technique is particularly useful for validating target engagement of a PROTAC like this compound in a cellular context.

The principle of TSA is based on the fact that the binding of a ligand to a protein generally increases the protein's resistance to thermal denaturation. acs.org In a typical experiment, the protein is heated in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of a ligand indicates that the ligand has bound to and stabilized the protein.

For this compound, TSA can be used to confirm its binding to both the intended target protein and the CRBN E3 ligase. A cellular version of this assay, known as the Cellular Thermal Shift Assay (CETSA), allows for the confirmation of target engagement within intact cells. researchgate.net In a CETSA experiment, cells are treated with the PROTAC, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in PROTAC-treated cells compared to control cells confirms intracellular target engagement.

| Condition | Melting Temperature (Tm) of Target Protein | ΔTm |

| Target Protein alone | 52.3 °C | - |

| Target Protein + this compound | 56.8 °C | +4.5 °C |

| Target Protein + Inactive Epimer | 52.5 °C | +0.2 °C |

Table 3. Representative Thermal Shift Assay Data for Target Engagement of this compound. This table shows example data from a thermal shift experiment. The melting temperature (Tm) of the target protein increases significantly in the presence of the active PROTAC, indicating binding and stabilization. An inactive epimer of the PROTAC would be expected to show little to no change in the Tm, serving as a negative control.

Proteomic Strategies for Comprehensive Degradation Profiling and Mechanism Elucidation

Quantitative Mass Spectrometry-Based Proteomics for Global Degradation Assessment

Quantitative mass spectrometry-based proteomics is an indispensable tool for evaluating the global effects of a PROTAC on the cellular proteome. nih.gov This unbiased approach allows for the identification and quantification of thousands of proteins in a single experiment, providing a comprehensive assessment of the PROTAC's selectivity and potential off-target effects.

In a typical quantitative proteomics experiment to assess the activity of this compound, cells are treated with the PROTAC or a vehicle control for a specific duration. The cells are then lysed, and the proteins are extracted and digested into peptides. The resulting peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By using stable isotope labeling techniques, such as Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the relative abundance of each protein between the treated and control samples can be accurately quantified.

The primary goal of this analysis is to identify proteins that are significantly downregulated in the presence of this compound. The intended target protein should be among the most significantly degraded proteins. The data also reveals any unintended protein degradation, which is critical for assessing the selectivity of the PROTAC. Furthermore, proteomics can uncover downstream effects of target degradation, such as changes in the levels of proteins in the same pathway as the target.

| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Significance |

| Target Protein X | -2.5 | 1.2 x 10-6 | Significantly Degraded |

| Off-target Protein Y | -0.2 | 0.45 | Not Significant |

| Pathway-related Protein Z | 1.8 | 3.5 x 10-4 | Significantly Upregulated |

Table 4. Representative Quantitative Proteomics Data for this compound Treatment. This table illustrates the type of data generated from a quantitative proteomics experiment. The Log2 fold change indicates the magnitude of the change in protein abundance, with a negative value indicating degradation. The p-value represents the statistical significance of this change. The intended target protein shows a significant decrease, while a known off-target may show a non-significant change. Downstream pathway effects can also be observed, such as the upregulation of a related protein.

Targeted Degradomics (TGDO) Workflows for Specific PROTAC Target Identification

Targeted Degradomics (TGDO) is a specialized proteomic workflow that utilizes PROTACs as chemical probes to identify their specific cellular targets. scienceopen.comresearchgate.netresearchgate.netnih.gov This approach is particularly valuable when the direct target of a PROTAC is unknown or to confirm the engagement of the intended target in a complex biological system.

The TGDO workflow typically involves the design and synthesis of a PROTAC probe library based on a ligand for a specific E3 ligase, in this case, lenalidomide for CRBN. scienceopen.comresearchgate.net This library of PROTACs is then used to treat cells, and the resulting protein degradation profiles are analyzed by quantitative proteomics. By comparing the degradation profiles induced by different PROTACs, one can identify the common downregulated proteins, which are likely the direct targets of the PROTACs.

For this compound, a TGDO approach could be used to confirm that its degradation activity is dependent on the specific warhead for the target protein. By comparing the degradation profile of this compound with that of a control PROTAC containing a different warhead, one can confidently identify the proteins that are specifically targeted by the warhead in this compound. This method enhances the confidence in target identification and provides a powerful tool for deconvoluting the mechanism of action of novel PROTACs.

Assessment of Target Protein Turnover and Resynthesis Rates

Understanding the dynamics of target protein turnover and resynthesis is crucial for optimizing the therapeutic window of a PROTAC. The efficacy of a PROTAC is not only dependent on its ability to induce degradation but also on the cell's ability to replenish the target protein. Mass spectrometry-based approaches can be employed to measure these rates.

One such method is dynamic SILAC, where cells are grown in media containing "heavy" isotope-labeled amino acids. After treatment with the PROTAC to induce degradation, the cells are switched to "light" media, and the rate of incorporation of the light amino acids into the newly synthesized target protein is monitored over time by mass spectrometry. This allows for the direct measurement of the protein resynthesis rate.

Conversely, to measure the degradation rate, cells can be pulsed with heavy amino acids and then chased with light media in the presence or absence of the PROTAC. The rate of disappearance of the heavy-labeled protein provides a measure of the degradation rate.

By combining these measurements, a comprehensive understanding of the impact of this compound on the homeostatic regulation of its target protein can be achieved. This information is critical for establishing a rational dosing schedule and for predicting the duration of the pharmacological effect.

| Parameter | Vehicle Control | This compound Treated |

| Target Protein Half-life (t1/2) | 24 hours | 4 hours |

| Target Protein Synthesis Rate (ksyn) | 100 arbitrary units/hour | 120 arbitrary units/hour |

Table 5. Representative Data on Target Protein Turnover and Resynthesis. This table provides an example of how the turnover and resynthesis rates of a target protein can be affected by a PROTAC. The half-life of the target protein is significantly reduced in the presence of the PROTAC, indicating efficient degradation. The synthesis rate may also be altered as a compensatory mechanism.

Future Directions and Emerging Concepts in the Chemical Biology of Lenalidomide Based Degraders

Strategic Expansion of CRBN-Recruiting PROTAC Chemical Space

The chemical space of CRBN-recruiting PROTACs is undergoing a strategic expansion, moving beyond traditional lenalidomide (B1683929) and pomalidomide scaffolds. This expansion is driven by the need for degraders with improved potency, selectivity, and novel neosubstrate profiles. The derivatization of lenalidomide at the 4-amino position, as exemplified by Lenalidomide-CO-C4-Br, is a cornerstone of this strategy. By introducing a reactive bromoalkyl linker at this position, researchers can systematically vary the exit vector and linker composition to explore new chemical space for ternary complex formation.

Recent studies have highlighted the importance of the linker attachment point on the CRBN ligand for the stability and activity of the resulting PROTAC. Modifications at the 4-position of the phthalimide (B116566) ring have been shown to influence the hydrolytic stability of the degrader. Furthermore, the nature of the linker itself—its length, rigidity, and polarity—plays a critical role in dictating the efficiency of ternary complex formation between CRBN, the PROTAC, and the target protein. The exploration of a diverse range of linkers attached to the 4-position of lenalidomide is a key area of ongoing research to expand the chemical space of CRBN-based degraders.

Development of Advanced Chemical Probes Derived from Lenalidomide for CRBN Biology Research

Lenalidomide derivatives functionalized with reactive moieties, such as the bromoalkyl group in this compound, are invaluable as chemical probes to investigate the intricacies of CRBN biology. These probes can be utilized in a variety of applications, including the identification of novel CRBN-interacting proteins and the characterization of the cellular localization and dynamics of the CRBN E3 ligase complex.

For instance, a Lenalidomide-C4-Br probe could be used in chemoproteomic studies to covalently label proteins in proximity to CRBN within the cellular environment. By attaching a reporter tag, such as a fluorophore or a biotin moiety, to the lenalidomide scaffold, researchers can visualize and pull down CRBN and its associated proteins. This approach can provide insights into the composition of the CRBN E3 ligase complex in different cellular contexts and how it is modulated by various stimuli.

Table 1: Applications of Lenalidomide-Based Chemical Probes in CRBN Biology

| Application | Description of Use | Potential Insights |

| Chemoproteomics | Covalent labeling of CRBN-proximal proteins using a reactive lenalidomide probe. | Identification of novel CRBN substrates and interacting partners. |

| Fluorescence Microscopy | Visualization of CRBN localization and trafficking using a fluorescently tagged lenalidomide probe. | Understanding the subcellular distribution and dynamics of CRBN. |

| Affinity Purification | Isolation of the CRBN complex from cell lysates using a biotinylated lenalidomide probe. | Characterization of the composition of the CRBN E3 ligase complex. |

Deeper Mechanistic Elucidation of the Catalytic Nature of PROTAC-Induced Degradation

The catalytic efficiency of PROTACs is a key advantage over traditional inhibitors. A single PROTAC molecule can induce the degradation of multiple target protein molecules. However, the precise mechanistic details that govern this catalytic turnover are still being elucidated. Lenalidomide-based PROTACs, synthesized from precursors like this compound, serve as important tools in these mechanistic studies.

The structure of the ternary complex formed between CRBN, the PROTAC, and the target protein is a critical determinant of degradation efficiency. The linker connecting the lenalidomide moiety to the target-binding ligand plays a crucial role in orienting the two proteins for efficient ubiquitination. Researchers are employing a combination of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, alongside computational modeling to understand how linker length and composition impact the geometry of the ternary complex.

Exploration of Novel Linker Strategies and Their Impact on Degrader Properties

Novel linker strategies currently being explored include:

Rigid Linkers: Incorporating rigid moieties, such as alkynes or cyclic structures, into the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to an increase in potency and selectivity.

Photo-switchable Linkers: These linkers can change their conformation upon exposure to light, allowing for spatiotemporal control over PROTAC activity. This technology holds great promise for basic research and potentially for therapeutic applications.

Cleavable Linkers: Linkers that can be cleaved by specific cellular enzymes can be used to design PROTACs that are activated only in certain cell types or tissues. This can improve the therapeutic index of the degrader.

"Clickable" Linkers: The use of bioorthogonal "click" chemistry allows for the rapid and efficient synthesis of a library of PROTACs with diverse linkers. This high-throughput approach can accelerate the optimization of degrader properties.

The systematic exploration of these novel linker strategies, often initiated from a versatile building block like a 4-bromoalkylated lenalidomide, is essential for the development of the next generation of highly effective and specific protein degraders.

Table 2: Comparison of Novel Linker Strategies in PROTAC Design

| Linker Strategy | Key Feature | Potential Advantage |

| Rigid Linkers | Constrained conformation | Increased potency and selectivity |

| Photo-switchable Linkers | Light-induced conformational change | Spatiotemporal control of activity |

| Cleavable Linkers | Enzyme-mediated activation | Tissue- or cell-specific activity |

| "Clickable" Linkers | Bioorthogonal reactivity | Rapid library synthesis and optimization |

Table 3: Compound Names Mentioned

Q & A

Q. How can researchers ensure reproducibility when publishing this compound trial data?

- Follow the Beilstein Journal’s guidelines: disclose all experimental details in supplementary files (e.g., dose titration algorithms, lab SOPs). For compound characterization, provide NMR/HPLC spectra for new derivatives. Cite primary literature for known analogs and validate purity via orthogonal methods (e.g., mass spectrometry, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.